Varenicline carbamoyl beta-D-glucuronide

Descripción general

Descripción

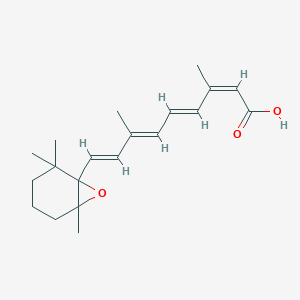

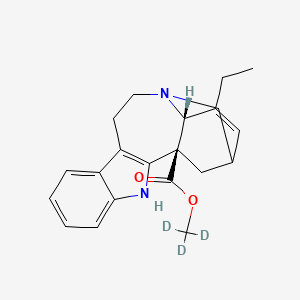

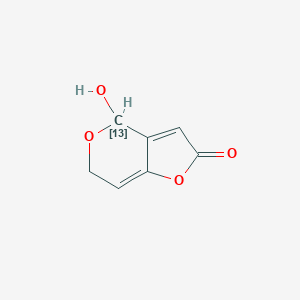

Varenicline carbamoyl beta-D-glucuronide is a metabolite of Varenicline . Varenicline is a partial agonist of the nicotinic receptor used for smoking cessation. It reduces both the desire for and the pleasure of cigarettes .

Molecular Structure Analysis

The molecular formula of Varenicline carbamoyl beta-D-glucuronide is C20H21N3O8 . The molecular weight is 431.40 g/mol .Physical And Chemical Properties Analysis

Varenicline carbamoyl beta-D-glucuronide is a white to off-white solid . It is soluble in DMSO and water . The melting point is 181-183°C (dec.) .Aplicaciones Científicas De Investigación

Application 1: Smoking Cessation in Patients with Type 2 Diabetes

Specific Scientific Field

The specific scientific field for this application is Medical Science , particularly in the area of Endocrinology and Diabetes Management .

Summary of the Application

Varenicline, a partial agonist at the α4β2 nicotinic acetylcholine receptor, has been used to aid smoking cessation by relieving nicotine withdrawal symptoms and reducing the rewarding properties of nicotine . This application is particularly relevant for patients with Type 2 diabetes, as smoking can exacerbate the complications associated with this condition .

Methods of Application or Experimental Procedures

In a randomized clinical trial, smokers with type 2 diabetes who intended to quit in the next 30 days were randomized to receive either varenicline, 1 mg, twice daily for 12 weeks or a matched placebo for 12 weeks . Participants were prospectively reviewed for up to 52 weeks during which smoking habits, exhaled carbon monoxide levels, questionnaire answers, adverse events, vital signs, waist circumference, body mass index, and laboratory test results were assessed at each visit .

Results or Outcomes

The primary efficacy endpoint was the continuous abstinence rate at weeks 9 to 24 . The study found that varenicline was effective in aiding smoking cessation in patients with Type 2 diabetes .

Application 2: Chemogenetics Research

Specific Scientific Field

The specific scientific field for this application is Neuroscience and Chemogenetics .

Summary of the Application

Varenicline has been used in the development of a new ion channel-based platform for cell activation and silencing that is controlled by low doses of the drug . This platform enables potential research and clinical applications of chemogenetics .

Methods of Application or Experimental Procedures

In this research, a new ion channel-based platform was developed for cell activation and silencing. This platform is controlled by low doses of the anti-smoking drug varenicline . Novel sub-nanomolar potency agonists, called uPSEMs, were synthesized with high selectivity for the chemogenetic receptors .

Results or Outcomes

This platform of receptors and selective ultrapotent agonists enables potential research and clinical applications of chemogenetics .

Application 3: Improving Adherence to Varenicline

Specific Scientific Field

The specific scientific field for this application is Medical Science , particularly in the area of Public Health and Behavioral Science .

Summary of the Application

Research has been conducted to identify modifiable barriers and facilitators to varenicline adherence, and behavior change techniques associated with increased adherence to varenicline . This is important as adhering to varenicline has been shown to significantly improve the chances of successfully quitting smoking .

Methods of Application or Experimental Procedures

A rapid literature review was conducted to identify modifiable determinants of adherence to varenicline and behavior change techniques used to help varenicline adherence . The review included studies reporting modifiable determinants of adherence to varenicline and mapped them to the Theoretical Domains Framework version 2 and the Behaviour Change Technique Taxonomy version 1 .

Results or Outcomes

The study identified eight domains as barriers to varenicline adherence and five as facilitators . These findings will inform the design of a theory-based healthbot planned to improve varenicline adherence in people undergoing smoking cessation treatment .

Direcciones Futuras

Propiedades

IUPAC Name |

3,4,5-trihydroxy-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyloxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O8/c24-14-15(25)17(18(27)28)30-19(16(14)26)31-20(29)23-6-8-3-9(7-23)11-5-13-12(4-10(8)11)21-1-2-22-13/h1-2,4-5,8-9,14-17,19,24-26H,3,6-7H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQDTLDLQVLSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Varenicline carbamoyl beta-D-glucuronide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)